molecular formula C6H6N2S2 B12643598 4-Pyridyldithiocarbamic acid CAS No. 45810-08-0

4-Pyridyldithiocarbamic acid

Cat. No.: B12643598
CAS No.: 45810-08-0
M. Wt: 170.3 g/mol
InChI Key: FSUJNLGZJFPIBE-UHFFFAOYSA-N
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Description

4-Pyridyldithiocarbamic acid is a chemical compound that integrates a dithiocarbamate functional group with a pyridyl moiety, making it a versatile scaffold for scientific research. Dithiocarbamates are monoanionic chelating ligands known for their ability to form stable complexes with a wide range of metals, a property attributed to the electron delocalization between nitrogen and sulfur atoms . This robust metal-chelating ability is exploited in diverse fields, from the synthesis of metal-sulfide nanomaterials to environmental remediation for the removal of heavy metals . The presence of the pyridyl nitrogen in its structure provides an additional coordination site, which can be utilized to generate sophisticated supramolecular architectures and polymeric coordination compounds with main group and transition metal ions . In medicinal and biological chemistry, the dithiocarbamate pharmacophore is recognized for its broad bioactivity. Research into dithiocarbamate derivatives has shown potential for enzyme inhibition, with studies highlighting their activity as inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are relevant targets in neurodegenerative diseases like Alzheimer's . Furthermore, dithiocarbamate derivatives have been investigated as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance in bacteria, and have demonstrated efficacy in restoring the activity of conventional antibiotics . The compound also serves as a synthetic intermediate; for instance, dithiocarbamate salts can be converted to isothiocyanates, a class of compounds with significant biological activities . This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

45810-08-0

Molecular Formula

C6H6N2S2

Molecular Weight

170.3 g/mol

IUPAC Name

pyridin-4-ylcarbamodithioic acid

InChI

InChI=1S/C6H6N2S2/c9-6(10)8-5-1-3-7-4-2-5/h1-4H,(H2,7,8,9,10)

InChI Key

FSUJNLGZJFPIBE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1NC(=S)S

Origin of Product

United States

Synthetic Methodologies for 4 Pyridyldithiocarbamic Acid and Its Chemical Derivatives

Fundamental Synthetic Routes to 4-Pyridyldithiocarbamic Acid

The foundational method for synthesizing this compound involves the direct reaction of 4-aminopyridine (B3432731) with carbon disulfide. This reaction serves as the cornerstone for producing the dithiocarbamic acid and its corresponding salts.

Reaction of 4-Aminopyridine with Carbon Disulfide

The synthesis of dithiocarbamic acids from primary or secondary amines and carbon disulfide is a well-established reaction. wikipedia.org In the case of this compound, the process begins with the nucleophilic addition of the amino group of 4-aminopyridine to carbon disulfide. This reaction leads to the formation of the dithiocarbamic acid, which is often generated in situ as a dithiocarbamate (B8719985) salt. nih.govnih.gov The synthesis of isothiocyanates from pyridyl amines, however, can be more challenging compared to their aryl amine counterparts due to the decreased nucleophilicity of the pyridyl amine. mdpi.comnih.gov

Mechanistic Aspects of Dithiocarbamate Salt Formation in Various Media

The formation of the dithiocarbamate salt is a critical step, and its efficiency is highly dependent on the reaction conditions, particularly the choice of base and solvent. nih.govbeilstein-journals.org The proposed mechanism for the formation of pyridyl dithiocarbamate salts involves a reversible initial step where the amine attacks the carbon disulfide to form the dithiocarbamic acid. mdpi.com The reaction is driven forward by the subsequent reaction of the dithiocarbamic acid with a base, which deprotonates the acid to form a stable dithiocarbamate salt. mdpi.com

The selection of the base is of decisive importance for the successful formation of the dithiocarbamate salt. nih.govnih.gov Different bases are employed depending on the specific synthetic protocol and the reactivity of the amine. For instance, in one-pot syntheses of pyridyl isothiocyanates, bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or sodium hydride have been utilized to facilitate the in situ generation of the dithiocarbamate salt. nih.govnih.govsemanticscholar.org In aqueous conditions, inorganic bases like potassium carbonate have been found to be effective. beilstein-journals.org

Optimized and Novel Synthesis Protocols for 4-Pyridyl Isothiocyanates

Recent advancements have focused on developing more efficient and user-friendly methods for the synthesis of 4-pyridyl isothiocyanates, which are valuable derivatives of this compound. These methods often employ one-pot strategies and optimize reaction conditions to improve yields and substrate scope.

Catalyst and Base Optimization in Pyridyl Isothiocyanate Formation

The optimization of catalysts and bases is crucial for the efficient synthesis of pyridyl isothiocyanates. The choice of base, as previously mentioned, is critical for the initial formation of the dithiocarbamate salt. nih.govnih.gov Studies have shown that both organic bases like DABCO and inorganic bases like sodium hydride can be effective. nih.govsemanticscholar.org

In the subsequent desulfurization step to form the isothiocyanate, various reagents have been explored. Iron(III) chloride has been used as a mediator in aqueous conditions. nih.govnih.gov Other desulfurizing agents used in the synthesis of isothiocyanates from dithiocarbamate salts in general include cyanuric chloride. beilstein-journals.org The optimization of these reagents and reaction conditions allows for the synthesis of a broad range of pyridyl isothiocyanates in moderate to excellent yields. nih.gov

The table below summarizes the reaction conditions for the preparation of highly electron-deficient pyridyl isothiocyanates.

Amine ReactantBaseSolventDesulfurizing AgentYield (%)
PyridylamineNaHDMFFeCl₃·6H₂O / Et₃NModerate to Good nih.gov

Chemical Derivatization of this compound

This compound and its salts are versatile intermediates that can undergo various chemical transformations to yield a range of derivatives. The reactivity of the dithiocarbamate functional group allows for modifications at the sulfur atoms.

A primary reaction of dithiocarbamates is S-alkylation. The dithiocarbamate anion is a soft nucleophile and readily reacts with alkyl halides to form dithiocarbamate esters. wikipedia.org Another significant reaction is oxidation, which typically leads to the formation of thiuram disulfides. This oxidative coupling involves the formation of a disulfide bond between two dithiocarbamate molecules. wikipedia.org

Furthermore, dithiocarbamates are well-known for their ability to form stable complexes with a variety of transition metals, acting as bidentate ligands. researchgate.net The derivatization of the carboxylic acid group itself, while less common for dithiocarbamic acids, is a strategy employed for other carboxylic acids to enhance their analytical properties, for example, by reacting with reagents like 4-bromo-N-methylbenzylamine. nih.govnih.gov While not specifically documented for this compound, such derivatization strategies could potentially be adapted.

Synthesis of N-Alkyl-N'-4-Pyridylthioureas

N-Alkyl-N'-4-pyridylthioureas serve as crucial intermediates in the synthesis of more complex molecules, such as antihypertensive cyanoguanidines. tandfonline.com Several synthetic routes have been established for their preparation, primarily originating from this compound.

One prominent method involves the S-methylation of 4-aminopyridinium (B8673708) 4-pyridyldithiocarbamate, which is formed from the reaction of 4-aminopyridine with carbon disulfide. tandfonline.com The resulting S-methyl 4-pyridyldithiocarbamate is then reacted with a requisite amine to yield the desired N-alkyl-N'-4-pyridylthiourea. tandfonline.com However, this method has the drawback of requiring two equivalents of methyl iodide and results in the loss of half of the 4-aminopyridine due to quaternization. tandfonline.com

A more direct approach involves the aerial oxidation of this compound in the presence of an alkylamine. This method is considered more efficient for certain derivatives. Another pathway proceeds via the formation of an isolable 4-pyridylisothiocyanate, which can then be reacted with an amine to produce the target thiourea (B124793). tandfonline.com

More recent and attractive synthetic methods are based directly on this compound (1), which can be coupled with an alkylamine (RNH2) using one mole of dicyclohexylcarbodiimide (B1669883) (DCC) to form the intermediate thiourea (2). tandfonline.com

Starting MaterialReagentsProductRef.
S-methyl 4-pyridyldithiocarbamateAmine (RNH₂)N-Alkyl-N'-4-pyridylthiourea tandfonline.com
This compoundAlkylamine, O₂ (air)N-Alkyl-N'-4-pyridylthiourea tandfonline.com
4-PyridylisothiocyanateAmine (RNH₂)N-Alkyl-N'-4-pyridylthiourea tandfonline.com
This compoundAlkylamine (RNH₂), DCCN-Alkyl-N'-4-pyridylthiourea tandfonline.com

Pathways to N-Alkyl-N'-cyano-N″-4-pyridylguanidines from this compound Intermediates

N-alkyl-N'-cyano-N″-4-pyridylguanidines, a class of compounds investigated for their antihypertensive properties, can be synthesized from this compound through two distinct routes that may converge at a common intermediate. tandfonline.com

Method A: This route begins with the synthesis of N-alkyl-N'-4-pyridylthioureas from this compound as described in the previous section. The resulting thiourea is then reacted with cyanamide (B42294) in the presence of dicyclohexylcarbodiimide (DCC) and a catalytic amount of triethylamine (B128534) in ethyl acetate. This reaction is typically stirred for an extended period at room temperature to facilitate the conversion to the corresponding N-alkyl-N'-cyano-N″-4-pyridylguanidine. tandfonline.com

Method B: This alternative pathway involves the intermediate formation of 4-pyridylcyaniminothiocarbamic acid. While the specifics of this route are part of a broader synthetic scheme, it ultimately leads to the same class of N-alkyl-N'-cyano-N″-4-pyridylguanidines. tandfonline.com Historically, similar cyanoguanidines were prepared by the addition of cyanamide to N-alkyl-N'-pyridylcarbodiimides, which themselves were obtained from the corresponding thioureas using reagents like phosgene (B1210022) or a combination of triphenylphosphine (B44618) and carbon tetrachloride. tandfonline.com

IntermediateReagentsProductRef.
N-Alkyl-N'-4-pyridylthioureaCyanamide, DCC, TriethylamineN-Alkyl-N'-cyano-N″-4-pyridylguanidine tandfonline.com
4-Pyridylcyaniminothiocarbamic acid(Not specified)N-Alkyl-N'-cyano-N″-4-pyridylguanidine tandfonline.com

Formation of Thiazine (B8601807) and Thiazolidineacetamide Derivatives

While direct synthesis from this compound is not explicitly detailed in the reviewed literature, the formation of thiazine and thiazolidinone rings often involves the use of thiourea or its derivatives as key building blocks. N-4-pyridylthioureas, derived from this compound, can serve as precursors for such heterocyclic systems.

Thiazine Derivatives: The synthesis of thiazine rings can be achieved through various cyclization strategies. For example, 2-amino-4H-1,3-thiazin-4-one derivatives can be used in three-component reactions with isocyanides and dialkyl acetylenedicarboxylates to produce fused thiazine systems. mdpi.com Another approach involves the reaction of chalcones with thiourea to form 6H-1,3-thiazin-2-amine derivatives. sciencepublishinggroup.com Pyridazine derivatives containing a thiazine ring have also been synthesized from pyridazinethione precursors. nih.gov

Thiazolidinone Derivatives: Thiazolidin-4-ones are commonly synthesized via the cyclocondensation of a thiourea derivative with a compound containing a haloacetyl group, such as chloroacetic acid or ethyl bromoacetate. nih.govekb.eg For instance, N,N-disubstituted thioureas can undergo cyclization with dialkyl acetylenedicarboxylates to yield thiazolidinone derivatives. nih.gov The synthesis of pyridine-containing thiazolidinones has been accomplished through a one-pot multicomponent reaction involving a primary amine, an aldehyde, and mercaptoacetic acid. nih.gov These established methods suggest that N-4-pyridylthiourea could react with α-halo-acetamides or related electrophiles to form N-(4-oxo-2-(pyridin-4-ylimino)thiazolidin-3-yl)acetamide derivatives.

Strategies for Functionalization of the Pyridine (B92270) and Dithiocarbamate Moieties

The functionalization of the pyridine ring and the dithiocarbamate group in this compound or its thiourea derivatives opens avenues for creating a diverse library of compounds.

Functionalization of the Pyridine Moiety: The pyridine ring is generally electron-deficient, which can make direct electrophilic substitution challenging. However, functionalization is possible, particularly at the C4 position. Metalation using strong bases like n-butylsodium, followed by reaction with electrophiles, can achieve C4-functionalization. nih.govnih.gov This approach can be used for both alkylation with primary alkyl halides and, after transmetalation to zinc chloride, for Negishi cross-coupling with various aromatic and heteroaromatic halides. nih.govnih.gov This strategy is robust enough for the late-stage functionalization of complex molecules. nih.govnih.gov

Functionalization of the Dithiocarbamate/Thiourea Moiety: The dithiocarbamate and thiourea functionalities are rich in nucleophilic centers (sulfur and nitrogen), making them amenable to various transformations.

S-Alkylation: The sulfur atom of the dithiocarbamate can be readily alkylated, for example, with methyl iodide, to form S-alkyl dithiocarbamates. tandfonline.com This S-alkylation is a key step in some synthetic routes to N-Alkyl-N'-4-Pyridylthioureas.

Acylation: While not specifically detailed for this compound, dithiocarbamates can be synthesized through reactions involving acid chlorides, indicating that acylation reactions are a viable functionalization strategy. researcher.life

Cyclization Reactions: As discussed in the previous section, the thiourea derivatives obtained from this compound are excellent precursors for cyclization reactions to form various sulfur- and nitrogen-containing heterocycles like thiazines and thiazolidinones. sciencepublishinggroup.comnih.gov

Coordination Chemistry and Ligand Properties of 4 Pyridyldithiocarbamic Acid

Principles of Ligand Design and Coordination Capabilities

The design of a ligand is a critical factor that dictates the geometry, stability, and reactivity of the resulting metal complex. In the case of 4-pyridyldithiocarbamic acid, its coordination capabilities are primarily influenced by the inherent properties of the dithiocarbamate (B8719985) group and the presence of the pyridine (B92270) nitrogen atom.

The Dithiocarbamate Anion as a Chelation Motif

Dithiocarbamates are monoanionic ligands characterized by the R₂NCS₂⁻ functional group. They are renowned for their ability to form stable chelate rings with a wide variety of metal ions, including transition metals, main group elements, lanthanides, and actinides. The strong chelating ability of the dithiocarbamate anion stems from the presence of two sulfur donor atoms, which can bind to a metal center in a bidentate fashion.

The bonding in dithiocarbamate ligands is often described by a combination of resonance structures, with a significant contribution from the dithiolate form (R₂N⁺=CS₂²⁻). This delocalization of electron density across the NCS₂ core enhances the stability of the metal-sulfur bonds. Dithiocarbamates are generally considered "soft" ligands, according to Hard and Soft Acids and Bases (HSAB) theory, making them particularly effective at coordinating with soft or borderline metal ions. While the most common coordination mode is symmetrical chelation, dithiocarbamates can also exhibit other binding modes, such as monodentate and anisobidentate (asymmetrical chelation).

Influence of the Pyridine Nitrogen on Coordination Modes

The incorporation of a pyridine ring into the dithiocarbamate structure, as in this compound, introduces an additional potential coordination site: the pyridine nitrogen atom. This nitrogen atom can act as a Lewis base, donating its lone pair of electrons to a metal center. The involvement of the pyridine nitrogen in coordination can lead to a variety of structural motifs, including the formation of polynuclear or supramolecular assemblies.

However, the strong chelating nature of the dithiocarbamate group can sometimes preclude the coordination of the pyridine nitrogen. The formation of the stable four-membered chelate ring by the two sulfur atoms can satisfy the coordination requirements of the metal ion, reducing its Lewis acidity and diminishing its propensity to bind to the pyridine nitrogen. Consequently, in some complexes of pyridyl-substituted dithiocarbamates, the pyridine nitrogen remains uncoordinated. The ultimate coordination mode is a delicate balance between the nature of the metal ion, its oxidation state, the steric and electronic properties of the other ligands in the coordination sphere, and the reaction conditions.

Tunable Stereo-electronic Properties through Substituent Variation

A key advantage of dithiocarbamate ligands is the ability to modify their stereo-electronic properties by varying the substituents on the nitrogen atom. In the context of this compound, while one substituent is fixed as the pyridyl group, the other position on the nitrogen can be altered. This allows for the fine-tuning of the ligand's electronic properties, such as its electron-donating ability, and its steric bulk.

Formation and Structural Elucidation of Metal Complexes

The versatile coordination capabilities of this compound allow for the formation of a wide range of metal complexes. The structural elucidation of these complexes, primarily through single-crystal X-ray diffraction, provides invaluable insights into their bonding, geometry, and potential applications.

Coordination with Transition Metal Ions (e.g., Ag(I), Zn(II), Co(II), Ni(II))

This compound and its derivatives readily form complexes with transition metal ions. The synthesis of these complexes typically involves the reaction of a salt of the dithiocarbamic acid (often prepared in situ from 4-aminopyridine (B3432731), carbon disulfide, and a base) with a suitable metal salt in an appropriate solvent.

Zinc(II) Complexes: Zinc(II) is a d¹⁰ metal ion that typically favors a tetrahedral coordination geometry. In complexes with pyridyl-dithiocarbamate ligands, dinuclear structures have been observed where one dithiocarbamate ligand chelates to one zinc atom while also bridging to a second zinc atom via the pyridine nitrogen. This results in a five-coordinate geometry for the zinc centers. In other instances, the dithiocarbamate ligand acts solely as a chelating agent, leading to a tetrahedral [ZnS₄] core, with the pyridine nitrogen not participating in coordination.

Cobalt(II) Complexes: Cobalt(II) complexes with pyridine-based ligands can adopt various geometries, often distorted octahedral or trigonal prismatic. The coordination of this compound to Co(II) is expected to involve the dithiocarbamate moiety, and potentially the pyridine nitrogen, which could lead to either mononuclear or polynuclear structures depending on the stoichiometry and reaction conditions.

Nickel(II) Complexes: Nickel(II), a d⁸ metal ion, commonly forms square planar or octahedral complexes. With dithiocarbamate ligands, square planar [NiS₄] chromophores are frequently observed. In the case of pyridyl-substituted dithiocarbamates, the dithiocarbamate ligand typically coordinates in a symmetrically chelating mode, with the pyridine nitrogen often remaining uncoordinated. This is attributed to the strong bidentate coordination of the dithiocarbamate ligand, which reduces the Lewis acidity of the Ni(II) center.

Table 1: Representative Coordination Geometries of Transition Metal Complexes with Pyridyl-Dithiocarbamate Analogues

Metal Ion Typical Coordination Geometry Role of Pyridine Nitrogen
Ag(I) Linear, Trigonal Planar, Tetrahedral Often coordinates, forming polymers
Zn(II) Tetrahedral, Five-coordinate Can coordinate, leading to dimers
Co(II) Octahedral, Tetrahedral Potentially coordinating
Ni(II) Square Planar Often uncoordinated

Organometallic Complexes, with a Focus on Organotin(IV) Dithiocarbamates

Organometallic complexes, where a metal is bonded directly to a carbon atom, represent a significant class of compounds. Organotin(IV) dithiocarbamates, in particular, have been extensively studied due to their structural diversity and biological activities. nih.govnih.gov

The synthesis of organotin(IV) dithiocarbamates is often achieved through an in situ method, where the dithiocarbamate ligand is prepared in the presence of the organotin(IV) precursor, typically an organotin(IV) chloride. nih.gov This method is favored because the dithiocarbamic acid itself can be unstable.

The structural chemistry of organotin(IV) dithiocarbamates is rich and varied, with coordination numbers at the tin atom ranging from four to seven. preprints.org The geometry around the tin atom is influenced by the number of organic substituents on the tin and the coordination mode of the dithiocarbamate ligand. Common geometries include distorted tetrahedral, trigonal bipyramidal, and octahedral. nih.gov

For diorganotin(IV) bis(dithiocarbamate) complexes, a common structural motif is a distorted octahedral geometry where both dithiocarbamate ligands act as bidentate chelators. nih.gov However, anisobidentate coordination, where the two Sn-S bond distances for a single ligand are unequal, is also frequently observed. In some cases, one dithiocarbamate ligand may be bidentate while the other is monodentate, resulting in a five-coordinate trigonal bipyramidal geometry. Triorganotin(IV) dithiocarbamates typically exhibit a distorted tetrahedral or trigonal bipyramidal geometry. nih.gov

A notable example is the dibutyltin(IV) complex of N-benzyl-N-methyl-4-pyridyldithiocarbamate. In this complex, the dithiocarbamate ligands bond to the tin atom through the two sulfur atoms with unequal Sn-S distances, demonstrating an anisobidentate coordination mode. nih.gov

Table 2: Structural Features of a Dibutyltin(IV) N-benzyl-N-methyl-4-pyridyldithiocarbamate Complex

Feature Description
Coordination Geometry Distorted Octahedral
Dithiocarbamate Coordination Anisobidentate
Sn-S Bond Distances (Å) 2.533(1) - 2.554(1) and 2.896(1) - 2.971(1)

Data from a closely related analogue. nih.gov

The interplay between the organic groups on the tin atom and the dithiocarbamate ligand, including the potential for coordination of the pyridine nitrogen in 4-pyridyldithiocarbamate complexes, allows for the formation of a wide array of organotin(IV) structures with diverse stereochemistries.

An in-depth examination of this compound reveals its significant role in the development of coordination chemistry, particularly in the construction of diverse and complex metallic superstructures. This chemical compound, a derivative of pyridine, demonstrates versatile ligating properties that have been the subject of extensive research, leading to the synthesis of novel metal complexes with varied geometries and functionalities.

The coordination chemistry of this compound is primarily characterized by the interaction of its dithiocarbamate group with metal centers. The sulfur atoms of this group act as the primary donor sites, leading to the formation of stable chelate rings with a wide range of transition metals.

Diverse Coordination Geometries and Numbers in Metal Complexes

The coordination of this compound and its derivatives to metal centers gives rise to a variety of coordination geometries and numbers. A notable example is the zinc complex with the closely related N-ethyl-N-(pyridin-4-ylmethyl)dithiocarbamate ligand, which forms a one-dimensional coordination polymer. nih.gov In this structure, the zinc ion is coordinated by two dithiocarbamate ligands in distinct manners. One ligand acts as a bidentate chelating agent, binding through both sulfur atoms, while the second ligand bridges two zinc centers, with one sulfur atom coordinating to each. This bridging is further supported by the coordination of the pyridyl nitrogen atom to one of the zinc centers. This arrangement results in a distorted square-pyramidal coordination geometry around each zinc atom, with a ZnNS4 donor set. nih.gov

The versatility of the dithiocarbamate ligand, in general, allows for the formation of complexes with various stereochemistries, including square planar and tetrahedral geometries, as observed in palladium(II) and other transition metal complexes. arabjchem.orgrsc.org The specific geometry is influenced by the nature of the metal ion and the steric and electronic properties of the substituents on the dithiocarbamate nitrogen.

Table 1: Coordination Geometries of Metal Complexes with Pyridyl-Dithiocarbamate Type Ligands
Metal CenterLigandCoordination NumberGeometryReference
Zinc(II)N-ethyl-N-(pyridin-4-ylmethyl)dithiocarbamate5Distorted Square Pyramidal nih.gov
Palladium(II)Various dithiocarbamates4Square Planar arabjchem.org
Nickel(II)Chiral dithiocarbamates4Square Planar rsc.org
Copper(II)Chiral dithiocarbamates4Square Planar rsc.org
Zinc(II)Chiral dithiocarbamates4Tetrahedral rsc.org

Stability and Reactivity Profiles of Coordination Compounds

Dithiocarbamate complexes are well-regarded for their stability, a property attributed to the strong chelation of the dithiocarbamate group to the metal ion. The stability of these complexes can be influenced by the nature of the alkyl or aryl groups attached to the nitrogen atom. The reactivity of these coordination compounds is a subject of ongoing research, with potential applications in catalysis and materials science. The pyridyl group in this compound introduces an additional reactive site that can participate in further coordination or intermolecular interactions.

Supramolecular Architectures and Self-Assembly in Dithiocarbamate Complexes

The presence of the pyridyl group in this compound and its derivatives plays a crucial role in directing the self-assembly of metal complexes into higher-order supramolecular structures.

Role of Non-Covalent Interactions (e.g., Hydrogen Bonding, C-H...S Interactions)

Non-covalent interactions are fundamental to the formation of the supramolecular architectures of pyridyl-dithiocarbamate complexes. In the crystal structure of the aforementioned zinc polymer, the one-dimensional chains are interconnected to form a three-dimensional network through a series of weak interactions. nih.gov These include methyl- and pyridyl-C—H⋯S hydrogen bonds, methylene-C—H⋯N(pyridyl) interactions, and pyridyl-C—H⋯π(ZnS2C) interactions. nih.gov Such C-H...S interactions are increasingly recognized as significant forces in crystal engineering. Furthermore, the interplay of N-H...N and C-H...S=C hydrogen bonds has been observed to direct the assembly of related pyridinylamino thioxomethyl carbamates. nih.gov

Construction of One-, Two-, and Three-Dimensional Coordination Frameworks

The ability of the pyridyl nitrogen to coordinate to a neighboring metal center is a key factor in the construction of extended coordination frameworks. The zinc complex of N-ethyl-N-(pyridin-4-ylmethyl)dithiocarbamate self-assembles into a one-dimensional zigzag coordination polymer. nih.gov This occurs through the bridging action of one of the dithiocarbamate ligands, which utilizes both its sulfur atoms and its pyridyl nitrogen to link adjacent zinc centers. nih.gov The formation of one-dimensional coordination polymers is a common feature for ligands containing pyridyl groups. rsc.orgcsulb.edunih.govnih.gov The resulting chains can then be further organized into two- and three-dimensional structures through the aforementioned non-covalent interactions. nih.gov

Computational Investigations of Coordination Phenomena

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for understanding the electronic structure, bonding, and reactivity of dithiocarbamate complexes.

Ligand Efficiency and Complexation Properties at the Molecular Level

DFT calculations can provide insights into the coordination geometries and the nature of the metal-ligand bond. For instance, DFT has been used to corroborate the square planar and tetrahedral geometries of nickel(II), copper(II), and zinc(II) dithiocarbamate complexes. rsc.org These computational studies help in rationalizing the observed structures and predicting the properties of new complexes. The study of ligand efficiency, which relates the binding affinity of a ligand to its size, is crucial in the design of new functional materials and can be effectively addressed through computational modeling.

Computational Investigations of Coordination Phenomena

Theoretical Analysis of Metal-Ligand Bonding and Electronic Structures

The coordination of this compound to metal centers gives rise to complexes with interesting electronic properties and bonding characteristics. A thorough understanding of these aspects is crucial for predicting their reactivity, stability, and potential applications. Theoretical and computational methods, particularly Density Functional Theory (DFT), provide deep insights into the nature of the metal-ligand bond and the electronic structure of these coordination compounds.

The interaction between a metal ion and the this compound ligand is primarily governed by the formation of coordinate covalent bonds. The dithiocarbamate group (-NCS₂) serves as a potent chelating agent, typically binding to the metal center through both sulfur atoms. This bidentate coordination forms a stable four-membered ring. The pyridine nitrogen can also participate in coordination, allowing the ligand to act as a bridging or a tridentate ligand, leading to the formation of polynuclear complexes or complexes with higher coordination numbers.

Molecular Orbital Theory and Metal-Ligand Interactions

According to Molecular Orbital (MO) theory, the atomic orbitals of the metal and the ligand combine to form molecular orbitals of bonding, antibonding, and sometimes non-bonding character. In the context of a 4-pyridyldithiocarbamate complex, the primary interactions involve:

Sigma (σ) Bonding: The filled sulfur p-orbitals of the dithiocarbamate group overlap with the vacant s, p, and d-orbitals of the metal to form σ-bonding molecular orbitals. This donation of electron density from the ligand to the metal is the principal component of the coordinate bond.

Pi (π) Bonding: The sulfur atoms of the dithiocarbamate ligand possess lone pairs in p-orbitals that can participate in π-bonding with the metal d-orbitals of appropriate symmetry (dxy, dyz, dxz). This can involve ligand-to-metal charge transfer (LMCT). Additionally, the π-system of the pyridine ring can interact with the metal d-orbitals.

Back-bonding: In cases where the metal is in a low oxidation state and has filled d-orbitals, it can donate electron density back to the empty π* orbitals of the pyridine ring. This metal-to-ligand charge transfer (MLCT), or π-back-bonding, strengthens the metal-ligand bond and influences the electronic spectrum of the complex.

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool for elucidating the electronic structure and bonding in transition metal complexes. These calculations can provide quantitative data on various parameters that characterize the metal-ligand bond.

Calculated Bond Lengths and Angles:

Illustrative Data Table of Theoretical Bond Parameters for a Hypothetical [M(4-pyridyldithiocarbamate)₂] Complex

ParameterM = Ni(II)M = Cu(II)M = Zn(II)
M-S1 Bond Length (Å)2.212.302.35
M-S2 Bond Length (Å)2.232.322.37
M-N (pyridine) Bond Length (Å)2.052.082.10
S1-M-S2 Bite Angle (°)76.575.874.9
C-N (dithiocarbamate) Bond Length (Å)1.331.341.34

Note: The data in this table is hypothetical and serves for illustrative purposes to demonstrate the type of information obtainable from DFT calculations. The values are based on typical bond lengths and angles observed in related dithiocarbamate complexes.

Electronic Structure and Frontier Molecular Orbitals:

The electronic properties of these complexes are largely determined by the energies and compositions of their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

In a typical metal-dithiocarbamate complex, the HOMO is often characterized by significant contributions from the sulfur p-orbitals of the ligand, while the LUMO is predominantly of metal d-orbital character. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the chemical reactivity and the electronic absorption spectra of the complex. A smaller HOMO-LUMO gap generally implies higher reactivity and a red-shift in the electronic absorption bands.

Illustrative Frontier Molecular Orbital Composition for a Hypothetical [Ni(4-pyridyldithiocarbamate)₂] Complex

Molecular OrbitalEnergy (eV)Major Contributions
LUMO+1-1.8Ni (d), Pyridine (π*)
LUMO-2.5Ni (d)
HOMO-5.2S (p), Ni (d)
HOMO-1-5.8S (p)

Note: This data is illustrative and represents a typical orbital composition for a d-block metal dithiocarbamate complex.

Natural Bond Orbital (NBO) Analysis:

NBO analysis provides further details about the charge distribution and the nature of the bonding interactions within the complex. This analysis can quantify the extent of charge transfer between the metal and the ligand and can reveal the contributions of different orbitals to the formation of the coordinate bonds. For instance, NBO analysis can confirm the donor-acceptor interactions between the sulfur lone pairs and the vacant metal orbitals.

Advanced Research Applications of 4 Pyridyldithiocarbamic Acid and Its Complexes

Catalysis Research

The catalytic potential of 4-pyridyldithiocarbamic acid complexes is an expanding area of investigation. The interplay between the metal center and the dithiocarbamate (B8719985) ligand, which can be fine-tuned by the electronic characteristics of the pyridyl group, allows for the rational design of catalysts for a variety of chemical transformations.

Exploration of Redox Properties for Catalytic Applications

The dithiocarbamate ligand is known for its ability to stabilize metal ions in various oxidation states, a crucial characteristic for catalytic cycles involving redox processes. Organotin(IV) dithiocarbamate compounds, for instance, exhibit unique catalytic and redox capacities. mdpi.com The sulfur atoms in the dithiocarbamate moiety possess strong nucleophilic character and can undergo redox reactions, which is instrumental in enzyme catalysis and redox signaling. mdpi.com The presence of the pyridine (B92270) group in this compound can further influence the redox potential of the metal center through its electron-donating or -withdrawing nature, thereby modulating the catalytic activity. In ruthenium photoredox catalysts, for example, the substitution of phenyl-based ligands with pyridine-based ones has been shown to significantly affect the redox energetics, with pyridine-based complexes being more challenging to oxidize at the metal center. mdpi.com This tunability of redox properties is a key factor in the design of efficient catalysts for specific oxidative or reductive transformations.

Application in Organic Transformation Catalysis

While direct applications of this compound complexes in organic transformation catalysis are an emerging field, the broader class of dithiocarbamate complexes has shown promise. Palladium-catalyzed cross-coupling reactions, fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, often rely on ligands that can stabilize the palladium catalyst in its various oxidation states throughout the catalytic cycle. youtube.comyoutube.com The development of novel ligands is crucial for expanding the scope of these reactions. nih.gov The ability of the dithiocarbamate ligand to form stable complexes with palladium suggests their potential as ligands in reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings. The pyridyl functionality in this compound could offer additional coordination sites or electronic effects that enhance catalytic efficiency and selectivity, particularly in the synthesis of complex nitrogen-containing heterocycles. nih.gov

Organometallic Dithiocarbamate Complexes as Catalytic Systems

Organometallic dithiocarbamate complexes, in general, are recognized for their diverse applications, including in catalysis. mdpi.com The synergy between the organometallic moiety and the dithiocarbamate ligand can lead to enhanced catalytic activity. These complexes have been investigated for their potential in various catalytic processes, leveraging their structural diversity and the ability to stabilize different coordination geometries. mdpi.com The metal sulfide (B99878) nanoparticles synthesized from dithiocarbamate precursors have also been explored for their catalytic activity in processes such as CO2 reduction. ucl.ac.uk

Materials Science Applications

In the realm of materials science, this compound and its complexes serve as valuable building blocks for the creation of advanced functional materials, particularly in the synthesis of nanomaterials and the fabrication of thin films.

Utilization as Single Source Precursors for Metal Sulfide Nanoparticle Synthesis

A significant application of dithiocarbamate complexes is their use as single-source precursors for the synthesis of metal sulfide nanoparticles. ucl.ac.ukresearchgate.net This method offers a convenient and efficient route to high-quality nanocrystals, as the dithiocarbamate ligand contains both the metal-binding site and the sulfur source within a single molecule. The thermal decomposition of these complexes in a high-boiling point solvent leads to the formation of metal sulfide nanoparticles with controlled size and morphology. researchgate.netnih.gov The choice of the organic substituent on the dithiocarbamate ligand can influence the properties of the resulting nanoparticles. While specific studies on this compound are limited, the general principles suggest its utility in this area. The solvothermal decomposition of various metal dithiocarbamate complexes has been successfully employed to synthesize a range of metal sulfide nanoparticles. ucl.ac.uk

Metal Dithiocarbamate PrecursorResulting Metal Sulfide NanoparticleSynthesis MethodKey Findings
Iron(II) and Iron(III) dithiocarbamatesPyrrhotite (Fe7S8)Solvothermal DecompositionCombination of Fe(II) and Fe(III) precursors did not yield the expected greigite phase. ucl.ac.uk
[Ni(S2CNiBu2)2]Nickel SulfideSolvothermal DecompositionDecomposition mechanism is highly dependent on the solvent. ucl.ac.uk
Lead(II) bis(N-alkyl-N-phenyl dithiocarbamate)Lead Sulfide (PbS)-Novel complexes used as single-source precursors. researchgate.net

Integration in Thin Film Fabrication and Optoelectronic Device Development

The fabrication of thin films is a cornerstone of modern optoelectronic device development. Chemical Vapor Deposition (CVD) is a widely used technique for producing thin solid films from vapor-phase precursors. semi.ac.cn The volatility and decomposition characteristics of precursor molecules are critical for successful film deposition. While research specifically detailing the use of this compound complexes in CVD is not widely available, the properties of related organometallic complexes suggest their potential. For instance, nickel pyrrolide complexes have been synthesized as volatile precursors for the CVD of metallic nickel thin films. bath.ac.uk The ability of dithiocarbamate complexes to decompose cleanly to form metal sulfides makes them attractive candidates for the deposition of semiconductor thin films. The electronic properties of materials derived from such precursors are of great interest for applications in solar cells, sensors, and other optoelectronic devices. The pyridine moiety in this compound could influence the packing and electronic structure of the resulting thin film, thereby tuning its optical and electrical properties.

Precursor TypeDeposition TechniqueResulting Thin FilmPotential Optoelectronic Application
Metal-Organic PrecursorsChemical Vapor Deposition (CVD)Metal or Metal Oxide FilmsTransparent conductive oxides, dielectric layers. semi.ac.cn
Dithiocarbamate Complexes (potential)CVD / MOCVDMetal Sulfide Semiconductor FilmsPhotovoltaics, photodetectors, sensors.
Nickel Pyrrolide ComplexesChemical Vapor Deposition (CVD)Metallic NickelConductive layers, catalytic surfaces. bath.ac.uk

Design of Novel Hybrid Materials with Tunable Properties

The integration of this compound and its derivatives into hybrid materials has opened new avenues for creating functional materials with tailored properties. These materials combine the unique characteristics of the organic pyridyldithiocarbamate ligand with inorganic components, leading to synergistic effects and novel applications. The design of these hybrid materials often involves the use of the dithiocarbamate group for its strong chelating ability with various metal ions, while the pyridyl group can act as a versatile building block for constructing extended structures like coordination polymers and metal-organic frameworks (MOFs). mdpi.com

One significant area of research is the synthesis of coordination polymers where metal ions are linked by pyridyl-functionalized dithiocarbamate ligands. The resulting structures and their properties, such as luminescence, are highly dependent on the coordination environment of the metal ion and the specific structure of the ligand. For instance, cadmium(II) complexes with different pyridyl-functionalized dithiocarbamate ligands have been shown to form 2-D polymeric, dinuclear, and trinuclear structures. rsc.org The geometry of the metal center and the bridging mode of the ligand dictate the final architecture and photoluminescent behavior of these materials. rsc.org

Furthermore, pyridyl adducts of metal dithiocarbamates have been utilized as single-source precursors for the synthesis of metal sulfide nanoparticles. researchgate.net By carefully controlling the thermolysis of these hybrid complexes, it is possible to produce nanocrystalline materials like ZnS and CdS with specific morphologies and optical properties. researchgate.net This approach offers a convenient route to advanced semiconductor materials with potential applications in optoelectronics.

The functionalization of nanoparticles with dithiocarbamate ligands is another strategy to create hybrid materials with tunable properties. Gold nanoparticles, for example, can be stabilized by self-assembled monolayers of dithiocarbamate-functionalized molecules. researchgate.net These hybrid nanoparticles exhibit good stability and their fluorescence properties can be modulated by the interaction between the organic ligand and the gold core. researchgate.net The robust anchoring of polymers to nanoparticle surfaces via dithiocarbamate groups also allows for the creation of core-shell materials with controlled layer thickness and surface functionality. researchgate.net

The versatility of the pyridyl group in ligand design also allows for its incorporation into more complex hybrid structures. For example, pyridine-dicarboxylic acid linkers have been used to construct a variety of coordination polymers with diverse structural topologies and catalytic activities. nih.gov Similarly, the combination of pyridyl-containing ligands with other functional organic molecules and metal ions has led to the development of novel MOFs with potential applications in gas storage, separation, and catalysis. researchgate.netrsc.org The ability to tune the porosity, surface area, and active sites in these materials by judicious selection of the building blocks is a key advantage of this approach.

Material TypePrecursorsKey Tunable PropertiesPotential Applications
Coordination PolymersCadmium(II) ions, Pyridyl-functionalized dithiocarbamatesLuminescence, Crystalline structure (2D, dinuclear, trinuclear)Optoelectronics, Sensors
Metal Sulfide NanoparticlesZn(II) and Cd(II) pyridyl dithiocarbamate adductsMorphology, Optical propertiesSemiconductors, Optoelectronics
Functionalized Gold NanoparticlesGold nanoparticles, Dithiocarbamate-functionalized carbazoleStability, FluorescenceBiomolecular labeling, Nanodevices
Metal-Organic Frameworks (MOFs)Metal ions (e.g., Co(II)), Pyridyl-containing ligands, Polycarboxylic acidsPorosity, Surface area, Catalytic activityGas storage, Separation, Electrocatalysis

Polymer Chemistry: Reversible Addition-Fragmentation Chain Transfer (RAFT) Agents

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. mdpi.com The process relies on a chain transfer agent (CTA), and dithiocarbamates, including those with pyridyl functionalities, have emerged as a versatile class of RAFT agents. rsc.org

The fundamental mechanism of RAFT polymerization involves a series of reversible addition-fragmentation steps (Scheme 1). A propagating radical (P•) adds to the thiocarbonylthio group (C=S) of the RAFT agent, forming an intermediate radical. This intermediate can then fragment, either reforming the original propagating radical or releasing a new radical (R•) that can initiate further polymerization. This rapid equilibrium between active (propagating) and dormant (RAFT-adduct) species allows for controlled polymer growth.

Scheme 1: General Mechanism of RAFT Polymerization

Initiation: A radical initiator generates a propagating radical.

Chain Transfer: The propagating radical reacts with the RAFT agent.

Reinitiation: The expelled radical initiates a new polymer chain.

Equilibrium: A rapid equilibrium is established between active and dormant chains, leading to controlled polymerization.

Termination: Propagating radicals can terminate, but this is minimized.

The effectiveness of a dithiocarbamate RAFT agent is highly dependent on the nature of the substituents on the nitrogen atom (the Z group) and the leaving group (the R group). researchgate.net The Z group influences the reactivity of the C=S double bond towards radical addition and the stability of the intermediate radical. In the case of pyridyldithiocarbamates, the electronic properties of the pyridyl ring play a crucial role. The kinetics of the polymerization are governed by the rates of the addition and fragmentation reactions. For effective control, the chain transfer process must be fast compared to the rate of propagation.

The reactivity of dithiocarbamate RAFT agents is generally lower than that of other CTAs like dithioesters or trithiocarbonates. nih.gov This makes them particularly suitable for controlling the polymerization of "less activated monomers" (LAMs), such as vinyl acetate. rsc.org

A significant advancement in RAFT polymerization has been the development of "switchable" RAFT agents, with N-aryl-N-pyridyl dithiocarbamates being a prominent example. researchgate.netnih.gov These agents can have their activity modulated by an external stimulus, typically the addition of an acid or a base. mdpi.com This switchable behavior is conferred by the pyridyl group, which can be protonated or deprotonated.

In their neutral (deprotonated) form, pyridyl dithiocarbamates are effective in controlling the polymerization of LAMs. rsc.org However, upon protonation of the pyridyl nitrogen with a strong acid, the electron-withdrawing nature of the pyridinium (B92312) group increases the reactivity of the thiocarbonyl group. researchgate.net This "switched on" state makes the RAFT agent much more effective for controlling the polymerization of "more activated monomers" (MAMs), such as acrylates and styrenes. rsc.org The switching process is reversible; the agent can be returned to its less active state by the addition of a base. rsc.org

This acid/base switchability allows for the synthesis of well-defined block copolymers from monomers with disparate reactivities, which is a significant challenge for conventional RAFT polymerization. rsc.org For example, a poly(MAM) block can be synthesized first using the protonated RAFT agent, followed by deprotonation and the subsequent polymerization of a LAM to form a poly(MAM)-block-poly(LAM) copolymer. rsc.org

The efficiency of these switchable RAFT agents is influenced by factors such as the pKa of the acid used for protonation and the stoichiometry of the acid relative to the RAFT agent. Stronger acids generally lead to better control over the polymerization of MAMs. Research has shown a good correlation between the apparent chain transfer coefficient and Hammett parameters, indicating that the activity of these RAFT agents is determined by the electron density on the dithiocarbamate nitrogen. nih.govresearchgate.net

RAFT Agent StateTarget Monomer TypeMechanism of ActionResulting Polymer
Neutral (Deprotonated)Less Activated Monomers (LAMs)Lower reactivity of C=S bondControlled polymerization of LAMs
Protonated (Acidic)More Activated Monomers (MAMs)Increased reactivity of C=S bond due to electron-withdrawing pyridinium groupControlled polymerization of MAMs

Environmental Chemistry: Heavy Metal Chelation for Remediation

Dithiocarbamates, including this compound, are highly effective chelating agents for a wide range of heavy metal ions. Their strong affinity for these metals stems from the presence of the two sulfur donor atoms, which form stable coordinate bonds with soft and borderline Lewis acidic metal ions. This property makes them valuable for applications in environmental remediation, specifically for the removal of toxic heavy metals from contaminated water.

The efficiency of heavy metal removal by dithiocarbamates is generally high, with the ability to reduce metal concentrations to very low levels. They can form insoluble metal-dithiocarbamate complexes that can be easily separated from the aqueous phase by precipitation and filtration. Studies have shown that dithiocarbamates can effectively precipitate heavy metals from industrial wastewater over a broad pH range.

The selectivity of dithiocarbamate ligands for different metal ions is an important aspect of their application. The pyridyl group in this compound can influence this selectivity. The design of ligands incorporating pyridyl groups is a known strategy for achieving selective metal ion complexation. The stability of the resulting metal complexes is influenced by factors such as the nature of the metal ion, the pH of the solution, and the presence of other competing ligands. Dithiocarbamates have been shown to effectively remove metals such as copper, lead, cadmium, mercury, and nickel from aqueous solutions.

The molecular architecture of the dithiocarbamate-containing compound can also play a role in its metal removal efficiency. For instance, a comparative study between a linear dithiocarbamate and its macrocyclic analogue demonstrated that the linear compound was more effective for the removal of heavy metals.

The primary mechanism by which this compound and other dithiocarbamates remove heavy metals from environmental matrices is through chelation, which leads to the formation of stable, often insoluble, metal complexes. Chelation is a process where a ligand binds to a central metal ion at two or more points, forming a ring-like structure known as a chelate. In the case of dithiocarbamates, the two sulfur atoms of the -NCS₂⁻ group typically act as the binding sites, forming a stable four-membered chelate ring with the metal ion.

The formation of these metal-dithiocarbamate complexes can be represented by the following general reaction:

Mⁿ⁺ + n(R₂NCS₂⁻) → M(S₂CNR₂)ₙ

where Mⁿ⁺ is a metal ion with a charge of n+, and R₂NCS₂⁻ is the dithiocarbamate anion. The resulting complex, M(S₂CNR₂)ₙ, is often a neutral, coordinatively saturated species with low solubility in water, leading to its precipitation out of solution.

The strong affinity of the soft sulfur donor atoms of the dithiocarbamate for soft heavy metal ions like mercury, lead, and cadmium is a key driving force for this reaction. This interaction is in accordance with Hard and Soft Acid and Base (HSAB) theory. The pyridyl nitrogen in this compound can also participate in coordination, potentially leading to the formation of polynuclear or higher-dimensional structures, which can further influence the precipitation and removal process.

In practical applications, dithiocarbamates can be used directly as precipitating agents. Alternatively, they can be anchored onto solid supports, such as polymers or silica (B1680970) gel, to create sorbent materials for the removal of heavy metals through adsorption. This approach combines the high selectivity of the dithiocarbamate ligand with the practical advantages of a solid-phase extraction system, allowing for easier separation and potential regeneration of the sorbent.

Analytical Chemistry Research Methodologies for 4 Pyridyldithiocarbamic Acid

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of 4-Pyridyldithiocarbamic acid, offering non-destructive ways to probe its molecular structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. The analysis of chemical shifts (δ), spin-spin coupling, and correlation spectra allows for an unambiguous assignment of each atom within the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the N-H proton of the dithiocarbamate (B8719985) group. The pyridine protons typically appear as two sets of signals in the aromatic region (δ 7.0-8.5 ppm). The protons ortho to the ring nitrogen (H-2, H-6) are generally found further downfield than the meta protons (H-3, H-5) due to the nitrogen's electron-withdrawing effect. The N-H proton of the dithiocarbamic acid moiety would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides direct information about the carbon skeleton. The spectrum would display signals for the five distinct carbon atoms of the pyridine ring and one for the thiocarbonyl carbon (C=S) of the dithiocarbamate group. The thiocarbonyl carbon is characteristically found far downfield (δ 190-210 ppm). The pyridine carbons have chemical shifts in the aromatic region (δ 120-150 ppm), with the carbon atom attached to the dithiocarbamate group (C-4) and the carbons adjacent to the nitrogen (C-2, C-6) showing distinct shifts.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to confirm the assignments by establishing connectivity between protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Pyridine H-2, H-6~8.5~150
Pyridine H-3, H-5~7.5~125
Pyridine C-4-~145
N-HVariable (broad)-
C=S-~205

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of the functional groups within this compound. The resulting spectrum is a unique molecular fingerprint, with specific absorption bands corresponding to the stretching and bending vibrations of bonds.

Key diagnostic peaks in the IR spectrum would include:

N-H Stretch: A moderate to broad band in the region of 3300-3100 cm⁻¹, characteristic of the secondary amine group.

C-H Aromatic Stretch: Sharp peaks typically appearing just above 3000 cm⁻¹.

C=N and C=C Ring Stretching: A series of bands in the 1600-1450 cm⁻¹ region, indicative of the pyridine ring.

C-N Stretch: A strong band around 1350-1250 cm⁻¹, associated with the carbon-nitrogen bond of the dithiocarbamate.

C=S Stretch (Thiocarbonyl): A strong to medium intensity band in the 1150-1050 cm⁻¹ region. This "thioureide" band is a key indicator of the dithiocarbamate functionality. nih.gov

C-S Stretch: A weaker band typically found in the 850-600 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3100Medium, Broad
Aromatic C-H Stretch3100 - 3000Weak-Medium
Pyridine Ring (C=C, C=N) Stretch1600 - 1450Medium-Strong
C-N Stretch1350 - 1250Strong
C=S Stretch1150 - 1050Medium-Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic structure of this compound by measuring the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The molecule contains two primary chromophores: the pyridine ring and the dithiocarbamate group.

The UV-Vis spectrum is expected to exhibit absorptions corresponding to:

π → π* Transitions: These high-intensity absorptions, typically occurring below 300 nm, are associated with the conjugated π-system of the pyridine ring. nih.gov

n → π* Transitions: These lower-intensity absorptions are expected at longer wavelengths (above 300 nm) and are attributed to the promotion of non-bonding electrons (from nitrogen and sulfur atoms) in the dithiocarbamate moiety to anti-bonding π* orbitals. researchgate.netresearchgate.net

The exact position and intensity of these bands can be influenced by the solvent polarity.

Table 3: Expected Electronic Transitions for this compound

Transition TypeChromophoreExpected λmax (nm)
π → πPyridine Ring~260 - 280
n → πDithiocarbamate (N-C=S)~330 - 360

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to deduce its structure from fragmentation patterns. The molecular formula is C₆H₆N₂S₂, giving a molecular weight of approximately 170.26 g/mol . In electron impact (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), which can then break apart into smaller, characteristic fragment ions.

A plausible fragmentation pathway would include:

Molecular Ion Peak (M⁺˙): A peak at m/z ≈ 170.

Loss of SH: Cleavage of the S-H bond to give an ion at m/z ≈ 137.

Loss of CS₂: A common fragmentation for dithiocarbamates, leading to a 4-aminopyridine (B3432731) radical cation at m/z ≈ 94. mdpi.com

Pyridine Ring Fragmentation: The pyridine ring can undergo characteristic fragmentation, such as the loss of hydrogen cyanide (HCN), leading to smaller fragments. rsc.orgacs.org For example, the fragment at m/z 94 could lose HCN to produce a fragment at m/z ≈ 67.

Formation of Pyridyl Cation: Cleavage of the C-N bond connecting the two moieties could yield a pyridyl cation at m/z ≈ 78.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValueProposed Fragment Identity
170[C₆H₆N₂S₂]⁺˙ (Molecular Ion, M⁺˙)
137[M - SH]⁺
94[M - CS₂]⁺˙ (4-aminopyridine radical cation)
78[C₅H₄N]⁺ (Pyridyl cation)

X-ray Diffraction (XRD) for Crystalline Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Table 5: Representative Crystallographic Data Obtainable from XRD Analysis

ParameterExample Data Type
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Volume (V)ų
Z (Molecules per unit cell)Integer (e.g., 4)

Electrochemical Analysis Methods

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of this compound. The molecule contains two electroactive moieties: the dithiocarbamate group, which is susceptible to oxidation, and the pyridine ring, which can undergo reduction.

Cyclic Voltammetry (CV): A CV experiment would likely show an irreversible oxidation peak at a positive potential, corresponding to the oxidation of the dithiocarbamate anion to a thiuram disulfide species. rsc.org This process typically involves a one-electron transfer. In the negative potential range, an irreversible reduction peak is expected, which can be attributed to the one-electron reduction of the protonated pyridine ring (pyridinium ion). rsc.orgresearchgate.netuiowa.edu The exact potential of these peaks is dependent on the solvent, supporting electrolyte, and pH of the solution. These electrochemical signatures can be used for the quantitative analysis of the compound.

Table 6: Expected Electrochemical Processes for this compound

ProcessElectroactive MoietyExpected Potential Range (vs. Ag/AgCl)Technique
OxidationDithiocarbamate (-NCS₂⁻)-0.4 V to +0.1 VCyclic Voltammetry
ReductionPyridinium (B92312) Ring-0.6 V to -1.1 VCyclic Voltammetry

Cyclic Voltammetry for Redox Behavior Studies

Cyclic voltammetry (CV) is a powerful electrochemical technique for investigating the redox properties of electroactive species. nih.gov While specific CV data for this compound is not extensively documented, the electrochemical behavior of dithiocarbamates, in general, has been studied. At inert electrodes, dithiocarbamate anions typically undergo irreversible oxidation. nih.gov This process often involves a single-electron transfer to form radical intermediates, which can then dimerize, primarily through the sulfur atoms, to yield disulfide products. nih.gov Further oxidation of these disulfide products may occur at higher anodic potentials. nih.gov

The presence of the pyridine ring in this compound is expected to influence its redox behavior. The nitrogen atom in the pyridine ring can be protonated in acidic media, which would affect the electron density of the dithiocarbamate moiety and, consequently, its oxidation potential. Studies on nickel diethyldithiocarbamate (B1195824) have shown that the addition of pyridine can significantly alter the cyclic voltammogram, indicating the formation of pyridine-bound metal complexes with distinct redox properties. acs.org This suggests that the pyridyl group in this compound could play a significant role in its electrochemical characteristics.

A hypothetical cyclic voltammogram for this compound would likely exhibit an irreversible oxidation peak corresponding to the oxidation of the dithiocarbamate group. The peak potential and current would be dependent on experimental conditions such as pH, scan rate, and the working electrode material.

Application of Potentiometry and Amperometry in Chemical Detection

Potentiometric and amperometric techniques are widely used for the quantitative analysis of various analytes, including dithiocarbamates.

Potentiometry relies on the measurement of the potential difference between two electrodes in an electrochemical cell under zero current conditions. For the detection of dithiocarbamates, ion-selective electrodes (ISEs) are particularly useful. nih.gov These electrodes incorporate a membrane that selectively interacts with the target ion, in this case, the 4-pyridyldithiocarbamate anion. The development of a sensitive and durable tetramethylenedithiocarbamate (TMDTC)-based electrode sensor has been reported for the determination of dithiocarbamate ions as well as metal ions that form complexes with them. researchgate.net Such an electrode could be adapted for the detection of this compound, offering a simple and cost-effective analytical method. ekb.eg The selectivity of these electrodes is a critical parameter, and it is determined by the ability of the membrane to discriminate between the target ion and other interfering ions. nih.gov

Amperometry involves the measurement of the current flowing through an electrochemical cell at a constant applied potential. Amperometric biosensors have shown promise for the detection of dithiocarbamate fungicides. nih.gov These sensors often utilize enzymes whose activity is inhibited by the target dithiocarbamate. capes.gov.br The change in the enzyme's catalytic activity can be monitored electrochemically, providing a measure of the analyte's concentration. For instance, an amperometric tyrosinase electrode has been used for the biosensing of dimethyldithiocarbamates and diethyldithiocarbamates based on their inhibitory effects on the enzyme. capes.gov.br A similar approach could be developed for this compound, offering high sensitivity and selectivity.

Chromatographic Separation and Quantitative Analysis Techniques

Chromatographic methods are indispensable for the separation, identification, and quantification of compounds in complex mixtures. High-performance liquid chromatography and gas chromatography are the most commonly employed techniques for the analysis of dithiocarbamates.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of dithiocarbamates. However, due to the low stability and poor solubility of many dithiocarbamates in common organic solvents, their direct analysis can be challenging. tandfonline.com To overcome these limitations, various derivatization methods have been developed. A common approach involves the conversion of dithiocarbamates into more stable and readily detectable derivatives. For example, dithiocarbamates can be methylated using reagents like methyl iodide or dimethyl sulfate. tandfonline.com

A typical HPLC method for the analysis of dithiocarbamate derivatives would involve:

Extraction: The compound is extracted from the sample matrix using an alkaline solution containing stabilizers like EDTA and L-cysteine to prevent degradation. jst.go.jp

Derivatization: The extracted dithiocarbamate is then derivatized to form a more stable and UV-active or mass-spectrometry-ionizable compound.

Chromatographic Separation: The derivatized analyte is separated on a reversed-phase column (e.g., C18) using a suitable mobile phase, often a mixture of acetonitrile (B52724) and water with a formic acid modifier. nih.gov

Detection: Detection is typically achieved using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS/MS). nih.gov

The following table summarizes the performance of some liquid chromatography methods for the analysis of various dithiocarbamates, which could be adapted for this compound.

Analyte GroupDerivatization ReagentDetection MethodLimit of Quantification (LOQ)Reference
Dimethyldithiocarbamates (DMDTC)IodomethaneLC-UV (272 nm)Not Reported tandfonline.com
Ethylenebisdithiocarbamates (EBDTC)Dimethyl sulfateLC-MS/MS<1 µg/kg nih.gov
Propylenebisdithiocarbamates (PBDTC)Dimethyl sulfateLC-MS/MS<7 µg/kg nih.gov

Gas Chromatography (GC) and Hyphenated Techniques (e.g., GC-MS)

Gas Chromatography (GC) is another powerful technique for the analysis of dithiocarbamates. Due to their low volatility and thermal instability, direct GC analysis of dithiocarbamates is generally not feasible. thermofisher.com The most common approach for GC analysis involves the acid hydrolysis of the dithiocarbamate to carbon disulfide (CS₂), which is then analyzed by GC. thermofisher.comthermofisher.com This method, however, is a non-specific "sum method" as it measures the total dithiocarbamate content and cannot distinguish between different dithiocarbamate species. thermofisher.com

For the specific analysis of individual dithiocarbamates, derivatization is necessary. encyclopedia.pub Similar to HPLC, dithiocarbamates can be converted into their more volatile and thermally stable methyl esters using reagents like methyl iodide. encyclopedia.pubresearchgate.net The resulting derivatives can then be analyzed by GC coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. encyclopedia.pub The use of GC-MS provides high selectivity and sensitivity, allowing for the detection of trace amounts of dithiocarbamates. nih.gov

The derivatization process is crucial for successful GC analysis and needs to be optimized for factors such as reaction time and temperature to ensure complete conversion of the analyte. sigmaaldrich.com

The table below presents typical GC-MS parameters for the analysis of carbon disulfide derived from dithiocarbamates.

ParameterCondition
GC Column TRACE GC Ultra or similar
Injector Temperature 200 °C
Oven Program Isothermal or gradient, e.g., 40 °C for 2 min, then ramp to 100 °C
Carrier Gas Helium
MS Detector Ion Trap or Quadrupole
Ionization Mode Electron Ionization (EI)
Monitored Ions (m/z) for CS₂ 76 and 78

Development of Novel Chemical Sensing Methodologies

The development of rapid, sensitive, and selective methods for the detection of dithiocarbamates is an active area of research. Colorimetric sensing approaches using nanoparticles have emerged as a promising alternative to traditional analytical techniques.

Colorimetric Sensing Approaches Using Nanoparticle Systems (e.g., AgNPs, CuNPs)

Colorimetric sensors based on metallic nanoparticles, such as silver (AgNPs) and copper (CuNPs), offer a simple and visual method for the detection of dithiocarbamates. The principle behind this approach is the interaction between the dithiocarbamate and the nanoparticles, which leads to a change in the nanoparticles' aggregation state and, consequently, a visible color change of the solution. mdpi.com

Silver Nanoparticles (AgNPs): Dithiocarbamates can bind to the surface of AgNPs, leading to their aggregation. This aggregation causes a shift in the surface plasmon resonance (SPR) band of the AgNPs, resulting in a color change from yellow to reddish or other colors depending on the extent of aggregation. rsc.org The presence of functional groups on the dithiocarbamate, such as the pyridine ring in this compound, can influence the interaction with the AgNPs and the selectivity of the sensor. rsc.org

Copper Nanoparticles (CuNPs): Copper nanoparticles have also been successfully employed for the colorimetric detection of dithiocarbamate pesticides. oiccpress.comresearchgate.net The interaction of dithiocarbamates with CuNPs can cause a distinct color change, for example, from reddish-wine to yellow. oiccpress.com These CuNP-based sensors have demonstrated high sensitivity and selectivity for various dithiocarbamates. oiccpress.comresearchgate.net

The performance of these nanoparticle-based colorimetric sensors is summarized in the table below for the detection of various dithiocarbamates.

Nanoparticle SystemTarget AnalytesDetection PrincipleLinear RangeLimit of Detection (LOD)Reference
DDTC-AgNPsCobalt (II)Aggregation1.0 mM - 15 mM14 µM rsc.org
CTAB-CuNPsZiram (B1684391), Zineb, ManebAggregation8.4 - 489.3 ng/mLNot specified oiccpress.comresearchgate.net
Tris-dithiocarbamate-AgNPsMelamineAggregation2 µM - 12 µM0.7 µM nanomeghyas.ir

These novel sensing methodologies hold great potential for the development of portable and easy-to-use test kits for the on-site detection of this compound in various samples.

Design Principles for Selective and Sensitive Detection of Dithiocarbamate Compounds

The analytical detection of dithiocarbamate compounds, including this compound, presents unique challenges due to the chemical properties of this class of molecules, such as their low solubility in many common solvents and their general instability. nih.govnih.gov The design of effective analytical methodologies hinges on principles that can overcome these challenges to provide both high sensitivity for detecting trace amounts and high selectivity for distinguishing between different dithiocarbamate structures or from interfering matrix components. nih.gov The core design principles can be broadly categorized into two approaches: indirect methods that measure a common degradation product and direct methods that target the intact molecule or a stable derivative.

A foundational and widely used principle for the total quantification of dithiocarbamates relies on their degradation in a hot acid medium. mdpi.com This process hydrolyzes the dithiocarbamate moiety to release carbon disulfide (CS₂). mdpi.comencyclopedia.pub The evolved CS₂ is then purged from the sample and quantified using techniques such as spectrophotometry or gas chromatography. encyclopedia.pubepa.gov While this principle allows for sensitive detection of the total dithiocarbamate content, its primary drawback is the complete lack of selectivity. nih.govmdpi.com Since all dithiocarbamates yield CS₂, this method cannot distinguish between the parent compounds present in a sample. nih.gov This approach is codified in standard methods like EPA Method 630 for wastewater analysis, where the total concentration is measured and typically reported as a single compound, such as ziram. epa.gov

To achieve selectivity, which is crucial for accurately assessing the presence of specific dithiocarbamates, analytical methods are designed around principles that preserve and differentiate the parent molecule. These principles include chromatographic separation, chemical derivatization, spectroscopic fingerprinting, electrochemical analysis, and biorecognition.

Chromatographic Separation is a cornerstone for selective dithiocarbamate analysis. The principle involves separating individual compounds from a mixture based on their differential interactions with a stationary phase and a mobile phase. nih.gov High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques employed. mdpi.comencyclopedia.pub For instance, HPLC coupled with a UV detector (HPLC-UV) on a reverse-phase column can separate dithiocarbamates like ziram and thiram (B1682883). encyclopedia.pub The selectivity arises from the unique retention time of each compound as it passes through the chromatographic column. Coupling chromatography with mass spectrometry (MS), as in GC-MS or LC-MS/MS, provides an even higher degree of selectivity and sensitivity. nih.govmdpi.com The mass spectrometer separates ions based on their mass-to-charge ratio, providing structural information that can definitively identify the compound eluting from the column. nih.gov

Chemical Derivatization is a design principle often used in conjunction with chromatography to enhance selectivity and overcome the inherent instability and low volatility of many dithiocarbamates. nih.gov The strategy involves chemically modifying the dithiocarbamate into a more stable and easily detectable derivative. A common approach is methylation, where the dithiocarbamate is converted to its methyl ester. nih.gov This process transforms various dithiocarbamates into three main methylated derivatives: dimethyl propylenebisdithiocarbamate (PBMe), dimethyl ethylenebis(dithiocarbamic acid) (EBMe), and methyl dimethyldithiocarbamate (B2753861) (DDMe), which are amenable to analysis by LC-MS/MS. nih.gov This principle allows for the sensitive and selective detection of parent compounds like propineb, mancozeb, and thiram by targeting their unique, stable derivatives. nih.gov

Spectroscopic and Sensor-Based Principles offer alternative routes to selective detection. Raman spectroscopy, particularly Surface-Enhanced Raman Scattering (SERS), is a powerful technique designed around the principle of obtaining a unique vibrational "fingerprint" for each molecule. nih.govresearchgate.net This high selectivity allows for the identification of specific dithiocarbamates without the need for extensive sample preparation or separation. nih.gov Another approach involves colorimetric sensors that leverage the strong metal-chelating ability of the dithiocarbamate group. researchgate.netmdpi.com For example, dithiocarbamate-functionalized gold nanoparticles can be designed to aggregate in the presence of specific metal ions, causing a distinct color change from red to blue. researchgate.net The selectivity of such sensors is engineered through the choice of the nanoparticle, the functionalizing dithiocarbamate, and the reaction conditions. researchgate.net

Electrochemical Detection is based on the principle that dithiocarbamates possess multiple electroactive sites, particularly the thiol groups, which can be oxidized or reduced at an electrode surface. nih.govresearchgate.net The specific potential at which these reactions occur can be used for quantification. Selectivity can be improved by chemically modifying the electrodes or by coupling the electrochemical detector with a separation technique like HPLC. nih.gov

Enzyme Inhibition is a design principle utilized in biosensors. nih.gov The concept relies on the specific inhibition of an enzyme's activity by a target dithiocarbamate. The degree of inhibition, which can be measured optically or electrochemically, is proportional to the concentration of the analyte. nih.gov The selectivity of this method is determined by the specific interaction between the enzyme and the dithiocarbamate inhibitor. researchgate.net

The following tables summarize research findings for various analytical methods designed for the sensitive and selective detection of dithiocarbamate compounds.

Table 1: Chromatographic Methods for Dithiocarbamate Detection

Analytical Technique Principle Target Analytes Limit of Quantification (LOQ) / Detection (LOD) Matrix Reference
HPLC-UV Chromatographic separation and UV absorbance detection. Ziram, Thiram, Zineb Not Specified - encyclopedia.pub
GC-MS Acid digestion to CS₂, followed by GC separation and MS detection. Total Dithiocarbamates (as CS₂) Not Specified Soya mdpi.com
GC-MS Derivatization by methylation, followed by GC separation and MS detection. 10 Dithiocarbamates Not Specified Foods nih.gov
UPLC-ESI-MS Chromatographic separation of methyl derivatives and MS detection. Propineb, Mancozeb, Thiram 0.52 µg/kg, 0.55 µg/kg, 6.97 µg/kg Beer, Fruit Juice nih.govresearchgate.net

| LC-MS/MS | QuEChERS extraction, methylation, and LC-MS/MS detection. | Propineb, Mancozeb, Thiram | <0.52 µg/kg, <0.55 µg/kg, <6.97 µg/kg | Beer, Fruit Juice, Malt | nih.gov |

Table 2: Sensor-Based and Spectroscopic Methods for Dithiocarbamate Detection

Analytical Technique Principle Target Analytes Limit of Detection (LOD) Matrix Reference
Colorimetric Sensor Hot acid digestion to CS₂ and subsequent colorimetric reaction. Total Dithiocarbamates (as CS₂) MDLs listed for Maneb, Metham, Ziram Wastewater epa.gov
Colorimetric Sensor (Gold Nanoparticles) Inhibition of gold nanoparticle growth. Ziram, Thiram, Zineb 2 nM (for Ziram) Tomatoes, Rice nih.gov
Raman Spectroscopy (SERS) Vibrational fingerprinting enhanced by silver nanocubes. Thiram, Ferbam 50 nM to 2 µM range tested - researchgate.net
Electrochemical Sensors Reduction of thiol moieties at mercury or copper-mercury electrodes. Various Dithiocarbamates Often in the nM range Foodstuffs, Soil, River Water nih.gov

| Biosensors | Inhibition of enzyme activity. | Various Dithiocarbamates | Potential for high sensitivity | - | nih.govresearchgate.net |

Theoretical and Computational Chemistry of 4 Pyridyldithiocarbamic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-pyridyldithiocarbamic acid, such studies would elucidate its electronic structure and reactivity, providing a foundation for predicting its chemical behavior.

First-Principles Studies of Molecular Orbitals and Charge Distribution

First-principles calculations, such as those based on Density Functional Theory (DFT), would offer a detailed picture of the molecular orbitals of this compound. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be crucial for understanding its nucleophilic and electrophilic character, respectively. Furthermore, mapping the electrostatic potential and calculating atomic charges would reveal the distribution of electron density within the molecule, identifying regions susceptible to electrophilic or nucleophilic attack.

Interactive Data Table: Hypothetical Molecular Orbital Energies of this compound

Molecular OrbitalEnergy (eV)Description
LUMO+1-0.5Antibonding orbital with significant contribution from the pyridyl ring.
LUMO-1.8Primarily located on the dithiocarbamic acid group, indicating a site for nucleophilic attack.
HOMO-6.2Delocalized over the sulfur atoms and the nitrogen of the pyridyl ring, suggesting nucleophilic character.
HOMO-1-7.5Primarily associated with the π-system of the pyridine (B92270) ring.

Note: The data in this table is hypothetical and serves as an example of what could be generated from quantum chemical calculations. No experimental or calculated data for this compound is currently available in the public domain.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational methods are powerful tools for investigating reaction mechanisms. For this compound, which is used in the synthesis of compounds like N-alkyl-N′-cyano-N″-4-pyridyl-guanidines, computational studies could map out the entire reaction pathway. This would involve identifying the structures of transition states and intermediates, and calculating the activation energies for each step. Such studies would provide a molecular-level understanding of the reaction kinetics and thermodynamics, aiding in the optimization of synthetic procedures.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations can provide insights into the dynamic behavior of this compound, from its conformational preferences to its interactions with other molecules.

Conformational Landscape Analysis and Energetics

This compound possesses several rotatable bonds, leading to a complex conformational landscape. A systematic conformational analysis could identify the low-energy conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions.

Simulation of Intermolecular Interactions and Self-Assembly Processes

Molecular dynamics simulations could be employed to study how molecules of this compound interact with each other and with solvent molecules. These simulations can reveal the nature and strength of intermolecular forces, such as hydrogen bonding and van der Waals interactions. Furthermore, they could predict whether this molecule has a tendency to self-assemble into larger structures in different environments.

Structure-Property Relationship Studies in Chemical Systems

By systematically modifying the structure of this compound in silico and calculating various molecular descriptors, it would be possible to establish quantitative structure-property relationships (QSPR). These studies could correlate structural features with physical, chemical, or even biological properties, providing a predictive framework for designing new molecules with desired characteristics based on the this compound scaffold.

Deriving Correlations Between Molecular Structure and Physicochemical Behavior

The physicochemical behavior of this compound is intrinsically linked to its molecular structure. Computational chemistry provides powerful tools to elucidate these relationships, offering insights that are crucial for understanding its reactivity, stability, and potential interactions within biological systems. By employing theoretical models, it is possible to calculate a range of molecular descriptors and correlate them with experimentally observed properties.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach. For dithiocarbamates, 3D-QSAR analyses have revealed that the spatial arrangement of atoms and the distribution of electronic properties are critical determinants of their biological activity. tandfonline.com Key molecular features such as hydrogen bond acceptors (HBA) and hydrogen bond donors (HBD) have been shown to play a significant role in the interactions of dithiocarbamate (B8719985) compounds with biological targets. tandfonline.com In the context of this compound, the pyridyl nitrogen atom and the dithiocarbamate group itself are key regions for such interactions.

Molecular descriptors that are typically correlated with physicochemical behavior include:

Electronic Properties: Parameters like dipole moment, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are indicative of a molecule's reactivity and ability to participate in electronic interactions.

Steric Properties: Molecular volume, surface area, and specific conformational arrangements influence how the molecule fits into active sites of enzymes or receptors.

Hydrophobicity: The partition coefficient (log P) is a measure of a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. For some dithiocarbamates, a positive correlation has been observed between log P and their inhibitory concentrations (IC50) against certain enzymes. tandfonline.com

A hypothetical correlation study for this compound and its derivatives might involve synthesizing a series of analogs with modifications to the pyridyl ring or the dithiocarbamate moiety. The physicochemical properties of these analogs would then be determined experimentally and computationally. Statistical analysis would then be used to build a QSAR model.

Table 1: Hypothetical Molecular Descriptors for a Series of this compound Analogs and Their Correlation with a Hypothetical Biological Activity

CompoundLog PMolecular Weight ( g/mol )HBA CountHBD CountPredicted Biological Activity (IC50, µM)
This compound1.85184.273110.5
2-Methyl-4-pyridyldithiocarbamic acid2.25198.30318.2
2-Chloro-4-pyridyldithiocarbamic acid2.55218.72316.7
2-Methoxy-4-pyridyldithiocarbamic acid1.70214.294112.1

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of data used in such studies.

The analysis of such data could reveal, for instance, that increasing the lipophilicity (higher log P) and the introduction of electron-withdrawing groups on the pyridyl ring enhance the biological activity. The pyridyl nitrogen often plays a crucial role in the coordination chemistry of such molecules, potentially influencing their interaction with metal ions in biological systems. researchgate.netmdpi.com

Predictive Modeling for the Design of New Chemical Entities with Targeted Properties

Predictive modeling in computational chemistry utilizes the correlations derived from QSAR and other theoretical studies to design new chemical entities (NCEs) with desired properties. For this compound, this could involve designing derivatives with enhanced efficacy, selectivity, or improved pharmacokinetic profiles.

The process typically begins with a validated computational model of the biological target, if known. Molecular docking simulations can then be used to predict the binding orientation and affinity of this compound and its virtual derivatives within the active site of the target protein. tandfonline.com These simulations can provide insights into the key interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to binding.

Based on these predictions, new derivatives of this compound can be designed. For example, if a hydrophobic pocket is identified in the binding site, modifications to the pyridyl ring to include more lipophilic substituents could be proposed. Conversely, if a hydrogen bond is crucial for activity, functional groups that can act as strong hydrogen bond donors or acceptors might be introduced.

Pharmacophore modeling is another powerful predictive tool. A pharmacophore represents the essential 3D arrangement of functional groups that a molecule must possess to be active at a specific biological target. For dithiocarbamates, pharmacophore models have been developed that highlight the importance of features like hydrogen bond acceptors and donors for their biological activity. tandfonline.com

Table 2: In Silico Design of this compound Derivatives Based on Predictive Modeling

DerivativeProposed ModificationRationale from Predictive ModelPredicted Improvement
4-(2-aminopyridyl)dithiocarbamic acidAddition of an amino group at the 2-positionForms an additional hydrogen bond with a key residue in the target's active site.Enhanced binding affinity and selectivity.
4-(2,6-dimethylpyridyl)dithiocarbamic acidAddition of methyl groups at the 2 and 6-positionsIncreases steric hindrance to prevent unwanted off-target interactions.Improved selectivity profile.
4-Pyridyl(N-methyldithiocarbamic) acidMethylation of the dithiocarbamate nitrogenAlters the electronic profile and may improve cell permeability.Enhanced bioavailability.

Note: The data in this table is hypothetical and for illustrative purposes.

The robust QSAR models and their three-dimensional contour maps can provide valuable guidelines for the structural optimization of lead compounds. nih.gov By iteratively designing new molecules, predicting their properties using computational models, and then synthesizing and testing the most promising candidates, the drug discovery process can be significantly accelerated. This predictive approach allows for a more rational and targeted design of NCEs based on this compound, ultimately saving time and resources in the search for new therapeutic agents.

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